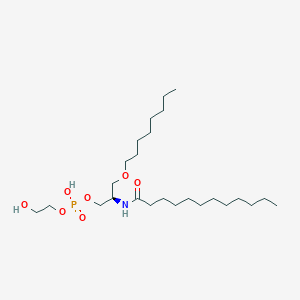
Odadgpg
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Odadgpg is a complex organic compound with a unique structure that includes a glycerol backbone, an octyl group, and a dodecanoylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Odadgpg typically involves multiple steps, starting with the preparation of the glycerol backbone. The octyl group is introduced through an alkylation reaction, while the dodecanoylamino group is added via an amide bond formation. The final step involves the phosphorylation of the glycerol backbone to introduce the phosphoglycol group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the quality and consistency of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Odadgpg can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Odadgpg has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cell membrane structure and function.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Used in the formulation of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Odadgpg involves its interaction with specific molecular targets and pathways. The compound can integrate into cell membranes, affecting their fluidity and function. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Dodecyl-2-pyrrolidinone:
1-acetyl-N-(3-methoxypropyl)-2,3-dihydroindole-5-sulfonamide: A compound used in research for its unique chemical properties.
Uniqueness
Odadgpg is unique due to its specific combination of functional groups and its potential applications across multiple fields. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
142723-65-7 |
|---|---|
Molekularformel |
C25H52NO7P |
Molekulargewicht |
509.7 g/mol |
IUPAC-Name |
[(2R)-2-(dodecanoylamino)-3-octoxypropyl] 2-hydroxyethyl hydrogen phosphate |
InChI |
InChI=1S/C25H52NO7P/c1-3-5-7-9-11-12-13-14-16-18-25(28)26-24(23-33-34(29,30)32-21-19-27)22-31-20-17-15-10-8-6-4-2/h24,27H,3-23H2,1-2H3,(H,26,28)(H,29,30)/t24-/m1/s1 |
InChI-Schlüssel |
OXROQEHXCANNEM-XMMPIXPASA-N |
SMILES |
CCCCCCCCCCCC(=O)NC(COCCCCCCCC)COP(=O)(O)OCCO |
Isomerische SMILES |
CCCCCCCCCCCC(=O)N[C@H](COCCCCCCCC)COP(=O)(O)OCCO |
Kanonische SMILES |
CCCCCCCCCCCC(=O)NC(COCCCCCCCC)COP(=O)(O)OCCO |
Key on ui other cas no. |
142723-65-7 |
Synonyme |
(R)-1-octyl-2-(N-dodecanoylamino)-2-deoxyglycero-3-phosphoglycol 1-octyl-2-(N-dodecanoylamino)-2-deoxyglycero-3-phosphoglycol ODADGPG |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















